10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride
Description
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyrazino[2,1-a]isoquinolinone core with a methyl substituent at the 10-position and a hydrochloride salt form. The hydrochloride salt likely enhances solubility and bioavailability, a common strategy in drug development for similar compounds .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16;/h2-3,6,12,14H,4-5,7-8H2,1H3;1H |
InChI Key |
PWKRXZUVHGQHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN3C2CNCC3=O)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Cyclization
A foundational approach involves Claisen condensation between substituted phenethylamines and diethyl oxalate. For 10-methyl derivatives, 4-methylphenethylamine serves as the starting material. Reacting this with diethyl oxalate in methanol under basic conditions (e.g., sodium methoxide) generates β-ketoamide intermediates. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields the pyrazinoisoquinoline core.
Key steps :
-
Intermediate formation : 4-Methylphenethylamine reacts with diethyl oxalate to form a β-ketoamide.
-
Cyclization : Intramolecular amidation under acidic conditions forms the lactam ring.
Example :
Yield: 48–54% after recrystallization.
Catalytic Hydrogenation of Pyrazinoisoquinoline Precursors
Reduction of Unsaturated Intermediates
Unsaturated precursors (e.g., compounds with exocyclic double bonds) undergo hydrogenation to achieve the tetrahydro state. For example, 10-methyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is hydrogenated using Pd/C or Raney nickel under 10–50 psi H₂ pressure.
Conditions :
-
Catalyst: 10% Pd/C or Raney nickel
-
Solvent: Methanol or ethanol
-
Temperature: 25–80°C
-
Time: 12–24 hours
Ugi-Azide Multicomponent Reaction Followed by Heck Cyclization
One-Pot Synthesis
A modern method employs a Ugi-azide four-component reaction (2-bromobenzaldehyde, allylamine, TMSN₃, isocyanide) to generate tetrazole intermediates. Subsequent Pd-catalyzed intramolecular Heck cyclization forms the pyrazinoisoquinoline skeleton.
Procedure :
-
Ugi-azide reaction : Forms tetrazole adducts at 40°C in methanol.
-
Heck cyclization : Uses Pd(OAc)₂/PPh₃ in acetonitrile at 105°C under N₂.
Advantages :
Brønsted Acid-Mediated Cyclization
Piperazine-2,6-dione Activation
Piperazine-2,6-diones, synthesized from benzenesulfonyliminodiacetic acid and amines, undergo Brønsted acid (TfOH)-mediated 6-exo-trig cyclization. For 10-methyl derivatives, 4-methylphenethylamine is used to form the piperazine-dione precursor.
Steps :
-
Piperazine-dione synthesis : CDI/DMAP-mediated coupling.
-
Cyclization : TfOH (4 equiv) in CH₂Cl₂ at 0–25°C.
-
Reduction : NaBH₄/MeOH to saturate the ring.
Yield : 65–90% for cyclization; 85–92% for reduction.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base (10-methyl-pyrazinoisoquinolinone) is treated with HCl gas or concentrated HCl in anhydrous ether/ethanol to precipitate the hydrochloride salt.
Optimization :
-
Solvent : Ethanol or dichloromethane.
-
Stoichiometry : 1:1 molar ratio of base:HCl.
-
Crystallization : Recrystallization from ethanol/ethyl acetate yields >98% purity.
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : Methyl group placement at C-10 requires ortho-directing groups during cyclization.
-
Byproducts : Over-reduction during hydrogenation may yield fully saturated analogs; controlled H₂ pressure is critical.
-
Chirality : Racemic mixtures are common; asymmetric synthesis requires chiral auxiliaries or catalysts .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazinoisoquinoline compounds .
Scientific Research Applications
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The pyrazino[2,1-a]isoquinolinone core serves as a privileged structure in medicinal chemistry. Below is a detailed comparison of key analogs, focusing on substituent effects, biological targets, and pharmacological profiles.
Core Modifications and Substituent Effects
Key Observations :
- Position 3 Modifications : Substituents at the 3-position (e.g., oxo-phenylethylidene or aroylmethylene groups) strongly correlate with Nrf2 activation and anti-inflammatory effects. Compound 1 reduces colitis severity in mice by 70% via NLRP3 inhibition .
- Position 2 Modifications : Acyl groups at the 2-position (e.g., cyclobutanecarbonyl) shift activity toward antiparasitic effects, as seen in praziquantel analogs .
Pharmacological Data and Model Systems
Notable Gaps:
- The hydrochloride salt form of the target compound lacks direct in vivo data, unlike its free-base analogs.
- Most analogs are tested in colitis or cancer models, limiting cross-disease comparisons.
Biological Activity
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride (CAS Number: 1245644-08-9) is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with a pyrazino ring, which contributes to its unique biological properties.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Nrf2 Activation : The compound acts as a small molecular activator of the Nrf2 pathway, crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in inflammatory conditions.
- Inhibition of NLRP3 Inflammasome : It has been demonstrated to inhibit the NLRP3 inflammasome activation in macrophages. This inhibition reduces the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), which is pivotal in inflammatory bowel disease (IBD) and other inflammatory conditions .
Biological Activities
The biological activities of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride are summarized below:
Case Studies and Research Findings
- Inflammatory Bowel Disease (IBD) : In a study involving DSS-induced colitis in C57BL/6 mice, oral administration of the compound significantly reduced colonic damage and inflammatory markers. The protective effects were linked to the inhibition of NLRP3 inflammasome activation and subsequent reduction of IL-1β secretion from macrophages .
- Colorectal Adenomas Prevention : Another investigation indicated that the compound could prevent the development of colorectal adenomas in AOM-DSS models. This suggests a potential role in cancer prevention through modulation of inflammation pathways .
- Mechanistic Insights : The compound's ability to inhibit NLRP3 inflammasome activation was shown to depend on blocking the priming step and activating Nrf2 pathways. This dual action underscores its therapeutic potential in managing chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride | C12H14ClN2O | Contains a chloro substituent affecting reactivity |
| 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino-[2,1-a]isoquinolin-4(11bH)-one | C16H18N2O | Known for its role as an Nrf2 activator |
| 4H-Pyrazino[2,1-a]isoquinolin-4-one | C11H10N2O | Lacks methyl substitution at position 10 |
The distinct methyl group at position 10 in 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride contributes to its diverse biological activity compared to other compounds within the same class.
Q & A
Q. What emerging characterization technologies could revolutionize the study of this compound’s solid-state properties?
- Methodology :
- Cryo-Electron Microscopy (Cryo-EM) : Resolve nanoscale crystal structures without large single crystals .
- Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for studying surface interactions or amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
